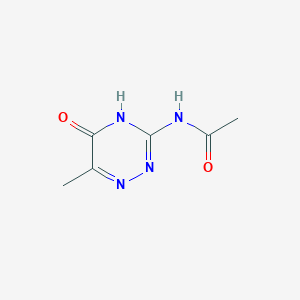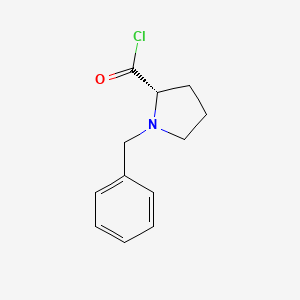
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a phenylmethyl group, and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride typically involves the reaction of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid+Thionyl chloride→(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group is hydrolyzed to form (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid.
Reduction: The compound can be reduced to form (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid.
Reduction: The major product is (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde.
Scientific Research Applications
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid: This compound is the precursor to (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride and shares similar structural features.
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde: This compound is formed by the reduction of this compound and has similar reactivity.
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxamide: This compound is formed by the substitution of the carbonyl chloride group with an amine.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
702629-88-7 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C12H14ClNO/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
InChI Key |
ZDTDYTRIYBAWEZ-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


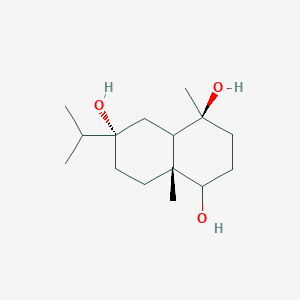
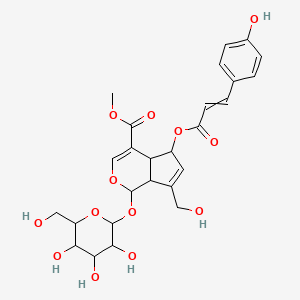
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
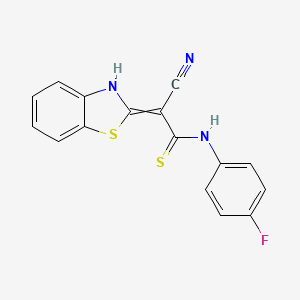
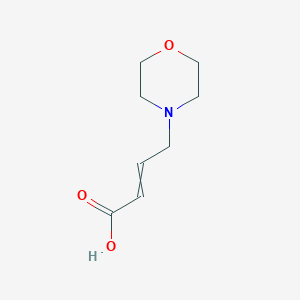
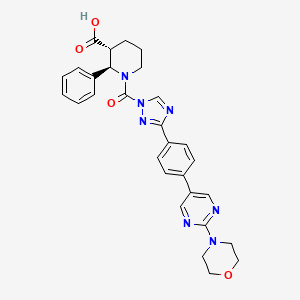

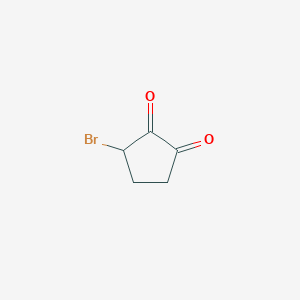
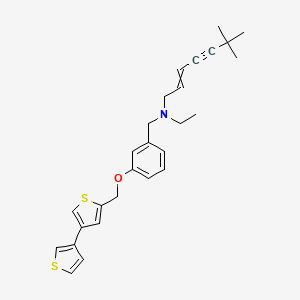
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
